molecular formula C17H17ClN2O4 B10954621 (4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetic acid

(4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetic acid

Cat. No.: B10954621
M. Wt: 348.8 g/mol
InChI Key: CLULTQBTYJWINS-GRSHGNNSSA-N
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Description

2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a hydrazono group, and an ethoxyphenoxy group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves the following steps:

    Formation of the Hydrazono Group: The initial step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Ethoxylation: The hydrazone is then reacted with 2-ethoxyphenol under basic conditions to introduce the ethoxyphenoxy group.

    Acetylation: Finally, the product is acetylated using acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(Z)-2-(2-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID
  • 2-(4-{[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID
  • 2-(4-{[(Z)-2-(2-METHYLPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID

Uniqueness

The uniqueness of 2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-[4-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C17H17ClN2O4/c1-2-23-16-9-12(7-8-15(16)24-11-17(21)22)10-19-20-14-6-4-3-5-13(14)18/h3-10,20H,2,11H2,1H3,(H,21,22)/b19-10-

InChI Key

CLULTQBTYJWINS-GRSHGNNSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2Cl)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2Cl)OCC(=O)O

Origin of Product

United States

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